N-cycloheptylpiperidine-4-carboxamide
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Overview
Description
N-cycloheptylpiperidine-4-carboxamide is a compound that is structurally related to various synthesized derivatives and analogs with potential biological activities. While the specific compound N-cycloheptylpiperidine-4-carboxamide is not directly mentioned in the provided abstracts, the related structures and synthesis methods can offer insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic cyclic and aromatic structures. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of aryl substituents and is characterized by techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, the synthesis of a paramagnetic monomer starting from tetramethylpiperidine and its subsequent oxidation and reaction with phosgene demonstrates the complexity and versatility of reactions involving piperidine derivatives . These methods could potentially be adapted for the synthesis of N-cycloheptylpiperidine-4-carboxamide.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and stability of N-cycloheptylpiperidine-4-carboxamide.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex. The synthesis of the paramagnetic monomer involved the reaction of derived amino acids with phosgene, which is a key step in obtaining the N-carboxyanhydride . The intercalation of drug molecules between DNA strands as seen in the study of the topoisomerase II poison also indicates the potential for piperidine derivatives to participate in significant biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from their molecular structures and synthesis processes. For example, the intramolecular hydrogen bond in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide contributes to its stability, which could be a feature in N-cycloheptylpiperidine-4-carboxamide as well . The paramagnetic properties of the synthesized monomer also highlight the potential for piperidine derivatives to have unique physical properties .
Scientific Research Applications
Antitumor Activity
N-cycloheptylpiperidine-4-carboxamide derivatives have been explored for their potential as antitumor agents. For instance, a series of N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides, which include structures related to N-cycloheptylpiperidine-4-carboxamide, have been synthesized and studied for their antitumor activity. These compounds are known to intercalate with DNA and have shown remarkable activity against solid tumors, including the ability to cure advanced disease in certain cases, suggesting a new class of antitumor agent (Atwell, Rewcastle, Baguley, & Denny, 1987).
DNA Binding and Cytotoxicity
The binding properties and biological activity of 9-anilinoacridine-4-carboxamides, which are structurally related to N-cycloheptylpiperidine-4-carboxamide, have been studied, highlighting the effects of sidechain bulk on DNA binding and cytotoxicity. These compounds are potential threading intercalators and show cytotoxicity to human colon carcinoma cells (Searcey, Martin, Howarth, Madden, & Wakelin, 1996).
DNA-Intercalating Drug Properties
N-cycloheptylpiperidine-4-carboxamide derivatives have been evaluated for their role as DNA-intercalating drugs. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a related compound, has been identified as a novel DNA-intercalating drug with a dual mode of cytotoxic action involving topoisomerases I and II, indicating potential applications in cancer therapy (McCrystal, Evans, Harvey, Thompson, Porter, & Baguley, 1999).
Synthesis and Antiviral Activity
Research into the synthesis and antiviral activity of certain thiazole C-nucleosides, including modifications like thiazole-4-carboxamide, has shown potential antiviral activities against viruses such as herpes virus and parainfluenza virus. These studies contribute to the broader understanding of the applications of carboxamide derivatives in antiviral strategies (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Insect Repellent Properties
Studies on the interactions of DEET and novel repellents with mosquito odorant receptors have identified carboxamide derivatives, including acylpiperidines and carboxamides, as effective insect repellents. These compounds, structurally related to N-cycloheptylpiperidine-4-carboxamide, have shown the ability to inhibit insect odorant receptors, suggesting their potential as more effective alternatives to current repellents like DEET (Grant, Estrera, Pathak, Hall, Tsikolia, Linthicum, Bernier, & Hall, 2020).
DNA Duplex Cross-Linking
X-ray crystallographic studies have been conducted on acridine-4-carboxamides, closely related to N-cycloheptylpiperidine-4-carboxamide, to understand their ability to cross-link DNA duplexes. This research provides insights into the non-covalent cross-linking mechanisms of DNA by small molecule ligands and has implications for their use in cancer therapy and molecular biology (Hopcroft, Brogden, Searcey, & Cardin, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cycloheptylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(11-7-9-14-10-8-11)15-12-5-3-1-2-4-6-12/h11-12,14H,1-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUDHOSLXFVHIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366438 |
Source
|
Record name | N-cycloheptylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptylpiperidine-4-carboxamide | |
CAS RN |
429632-06-4 |
Source
|
Record name | N-cycloheptylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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